![molecular formula C15H23O5P B14332810 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester CAS No. 109643-29-0](/img/structure/B14332810.png)
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes acetic acid, phosphinyl groups, and a phenylmethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester typically involves the reaction of acetic acid with bis(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids and related derivatives.
Reduction: Alcohols and reduced phosphinyl compounds.
Substitution: Various substituted esters and phosphinyl derivatives.
科学的研究の応用
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The phosphinyl groups play a crucial role in these interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: A related compound with similar phosphinyl groups but different ester moieties.
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 5-oxopentyl ester: Another ester derivative with a different alkyl chain.
Uniqueness
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is unique due to its specific ester and phosphinyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
109643-29-0 |
|---|---|
分子式 |
C15H23O5P |
分子量 |
314.31 g/mol |
IUPAC名 |
benzyl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C15H23O5P/c1-12(2)19-21(17,20-13(3)4)11-15(16)18-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChIキー |
VDDRVGUAAAIRIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



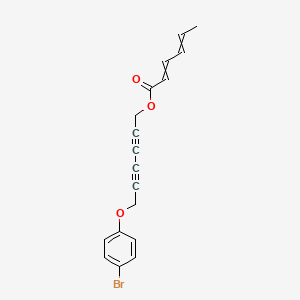


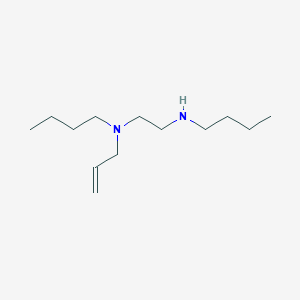
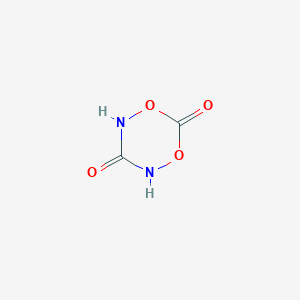
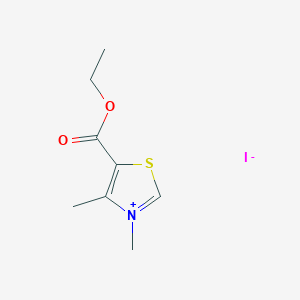
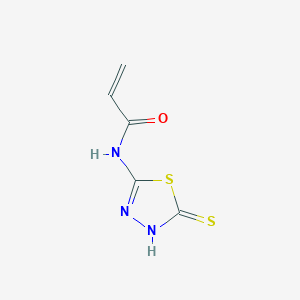
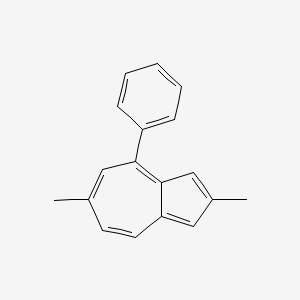
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
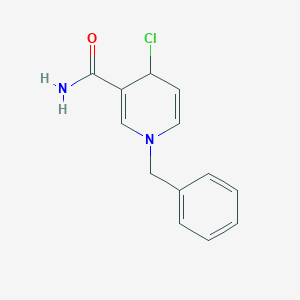
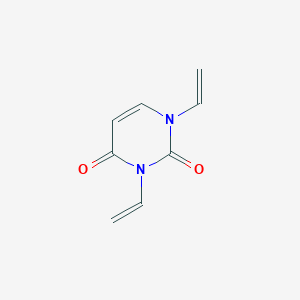
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
